N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring, a pyridazine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced via a condensation reaction with a hydrazine derivative.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide: shares similarities with other compounds that feature piperidine, pyridazine, and thiophene rings.
2-Phenylpyridine: and are examples of compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings. This unique structure allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-(2-phenylethyl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure, incorporating a piperidine ring, a pyridazine moiety, and a thiophene ring. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions with suitable precursors.
- Introduction of the Pyridazine Ring : Conducted via condensation reactions with hydrazine derivatives.
- Attachment of the Thiophene Ring : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
- Formation of the Carboxamide Group : Accomplished through amidation reactions involving amines and carboxylic acid derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. The exact pathways are still under investigation, but initial studies suggest potential applications in neuropharmacology and cancer treatment.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the potential of related pyridazine derivatives as selective inhibitors of monoamine oxidase (MAO). For instance, compounds similar to this compound have shown promising results in inhibiting MAO-B, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
T6 | 0.013 | 120.8 |
T3 | 0.039 | 107.4 |
These compounds exhibited competitive inhibition with high selectivity for MAO-B over MAO-A, indicating their potential as lead candidates for further development .
2. Cytotoxicity Studies
Cytotoxic effects were evaluated using L929 fibroblast cells to assess the safety profile of these compounds. The results indicated that while some derivatives caused significant cell death at higher concentrations, others, like T6, demonstrated low cytotoxicity across various dosages.
Compound | IC50 (µM) | Cytotoxicity Observations |
---|---|---|
T3 | 27.05 | Significant cell death at >50 µM |
T6 | 120.6 | No significant cytotoxicity |
These findings suggest that T6 could be a safer alternative in therapeutic applications .
Properties
IUPAC Name |
N-(2-phenylethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHNGLOJMLNEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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